REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([OH:13])=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.O[N:15]1C2C=CC=CC=2N=[N:16]1.[CH2:24](N(CC)CC)C.Cl.C(N=C=N[CH2:37][CH2:38][CH2:39]N(C)C)C.[C:43](=[O:46])([O-])[OH:44].[Na+]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]([NH:15][NH:16][C:43]([O:44][C:38]([CH3:37])([CH3:39])[CH3:24])=[O:46])=[O:13])[CH2:9][CH2:10]2)=[CH:6][CH:7]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
25.8 g
|
Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
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ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
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37.4 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)N=C=NCCCN(C)C
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Name
|
tert-butoxycarbonylhydrazide
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Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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the mixture was extracted with dichloromethane
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Type
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WASH
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Details
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The organic layer was washed with water and saturated sodium chloride solution in this order
|
Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was dried under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1(CC1)C(=O)NNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.2 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |